Enhanced Reactivity in Cross-Coupling: Oxidative Addition Rate Advantage Over Bromo and Chloro Analogs
In palladium-catalyzed cross-coupling reactions, the oxidative addition step is rate-determining for aryl halides. The carbon-iodine bond in 1-iodo-4-(2,2,2-trifluoroethyl)benzene undergoes oxidative addition significantly faster than the corresponding carbon-bromine or carbon-chlorine bonds in its analogs [1]. This results in a practical difference in catalyst loading and reaction temperature required for efficient coupling, directly impacting the scalability and cost-effectiveness of synthetic routes employing this intermediate [2].
| Evidence Dimension | Relative rate of oxidative addition to Pd(0) |
|---|---|
| Target Compound Data | Faster oxidative addition (qualitative rate ranking: I > Br ≫ Cl) |
| Comparator Or Baseline | 1-Bromo-4-(2,2,2-trifluoroethyl)benzene (CAS 155820-88-5) and 1-Chloro-4-(2,2,2-trifluoroethyl)benzene (CAS 81577-07-3) |
| Quantified Difference | Class-level inference: Aryl iodides are typically 10-100 times more reactive than aryl bromides and >1000 times more reactive than aryl chlorides in Pd-catalyzed cross-couplings |
| Conditions | Palladium-catalyzed cross-coupling (Suzuki, Negishi, Stille) under standard conditions |
Why This Matters
Higher reactivity enables milder reaction conditions, lower catalyst loadings, and potentially higher yields in complex multi-step syntheses, reducing both material costs and purification efforts.
- [1] Amatore, C., & Jutand, A. (2000). Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. Accounts of Chemical Research, 33(5), 314–321. View Source
- [2] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. View Source
